molecular formula C19H22ClN5O3 B2619419 9-(3-chloro-2-methylphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876900-25-3

9-(3-chloro-2-methylphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2619419
CAS No.: 876900-25-3
M. Wt: 403.87
InChI Key: RPYWSSODEGWGBX-UHFFFAOYSA-N
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Description

The compound 9-(3-chloro-2-methylphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione belongs to the tricyclic pyrimidopurine-dione family, characterized by a fused pyrimidine-purine scaffold. Key structural features include:

  • Position 9: A 3-chloro-2-methylphenyl group, contributing steric bulk and lipophilicity.
  • Position 3: A 2-methoxyethyl chain, enhancing solubility via polar interactions.
  • Position 1: A methyl group, modulating electronic and steric properties.

Below, we compare it with analogs to infer properties.

Properties

IUPAC Name

9-(3-chloro-2-methylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O3/c1-12-13(20)6-4-7-14(12)23-8-5-9-24-15-16(21-18(23)24)22(2)19(27)25(17(15)26)10-11-28-3/h4,6-7H,5,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYWSSODEGWGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(3-chloro-2-methylphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex heterocyclic molecule belonging to the pyrimidine derivatives class. Its unique structure and multiple functional groups suggest significant potential for various biological activities. This article reviews the biological activity of this compound based on available research findings.

Molecular Structure

  • Molecular Formula : C₁₈H₃₁ClN₄O₂
  • Molecular Weight : Approximately 348.81 g/mol

Structural Features

The compound consists of a pyrimidine core with substituents that enhance its pharmacological properties. The presence of a chloro group and methoxyethyl chain is notable for its interaction with biological targets.

Antidepressant and Anxiolytic Effects

Research indicates that this compound exhibits significant antidepressant and anxiolytic properties. In a study involving forced swim tests (FST) in mice, it demonstrated greater potency than the reference anxiolytic drug, diazepam, at a dosage of 2.5 mg/kg . Molecular modeling studies suggest that its mechanism may involve modulation of serotonin pathways and phosphodiesterase inhibition.

The biological activity can be attributed to its ability to interact with neurotransmitter systems:

  • Serotonin Receptors : The compound likely influences serotonin (5-HT) levels, contributing to its antidepressant effects.
  • Phosphodiesterase (PDE) Inhibition : It may act as a phosphodiesterase inhibitor, which is crucial for increasing intracellular cAMP levels and enhancing neurotransmitter release.

Summary of Findings

Study Findings Dosage Reference
Forced Swim TestGreater antidepressant effect than diazepam2.5 mg/kg
Molecular ModelingPotential interactions with serotonin receptorsN/A
PDE InhibitionIncreased cAMP levels observedN/A

Study 1: Antidepressant Efficacy

In a controlled study on mice using the FST model, the compound was shown to significantly reduce immobility time compared to control groups. This suggests an increase in motivational behavior associated with antidepressant activity.

Study 2: Anxiolytic Assessment

Another study assessed the anxiolytic properties through elevated plus-maze tests. Results indicated that the compound significantly increased time spent in open arms compared to controls, reinforcing its potential as an anxiolytic agent.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Table 1: Substituent Variations in Pyrimidopurine-dione Derivatives
Compound Name Position 1 Position 3 Position 9 Key Properties
Target Compound Methyl 2-Methoxyethyl 3-Chloro-2-methylphenyl Moderate lipophilicity, polar solubility
9-(4-Chlorophenyl) analog () Methyl Ethyl 4-Chlorophenyl Higher lipophilicity, reduced solubility
9-(3-Methoxyphenyl) analog () Methyl 2-Ethoxyethyl 3-Methoxyphenyl Enhanced solubility, lower steric hindrance
9-(2-Chloro-6-fluorobenzyl) analog () Methyl - 2-Chloro-6-fluorobenzyl Dual MAO-B/AChE inhibition
Compound 5 () Methyl Octahydroisoquinolinyl 6,7-Dimethoxy-3,4-dihydroisoquinolinyl High 5-HT1A/D2 receptor affinity

Key Observations :

  • Position 9 : Electron-withdrawing substituents (e.g., chloro, fluoro) enhance receptor binding via hydrophobic interactions, while methoxy groups improve solubility .
  • Position 3 : Alkyl chains (ethyl, methoxyethyl) balance solubility and membrane permeability. Bulkier groups (e.g., ethoxyethyl) may reduce metabolic stability .

Key Observations :

  • Microwave-assisted synthesis () improves yields and reduces time compared to traditional reflux methods.
  • Solvent-free conditions () minimize purification steps but may lower yields for complex substitutions.

Pharmacological and Bioactivity Profiles

Table 3: Bioactivity of Selected Analogs
Compound Target/Activity IC50/EC50 Reference
Target Compound (predicted) PDE4B/PDE10A, 5-HT receptors* Not reported
Compound 5 () 5-HT1A (Ki = 12 nM), D2 (Ki = 28 nM) Sub-nM affinity
MAO-B inhibitor () MAO-B inhibition IC50 = 0.89 µM
9-Ethenyl analog () Anticancer (in vitro) Not reported

*Predicted based on structural similarity to and .

Key Observations :

  • Substituents at Position 9 significantly influence receptor selectivity. For example, benzyl groups () favor enzyme inhibition, while aryl groups () enhance receptor binding.
  • The target’s 3-chloro-2-methylphenyl group may confer dual activity (e.g., PDE4B and 5-HT7 inhibition) due to balanced lipophilicity and steric effects.

Computational and Similarity Analysis

  • Tanimoto Coefficients : Structural analogs (e.g., ) likely share >70% similarity with the target compound, based on Morgan fingerprints .
  • Docking Affinity: Minor modifications (e.g., chloro vs. methoxy substituents) alter binding modes in PDE4B and 5-HT7 targets, as seen in and .
  • Bioactivity Clustering : Compounds with similar substituents cluster into groups with shared modes of action (e.g., MAO inhibition, receptor antagonism) .

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